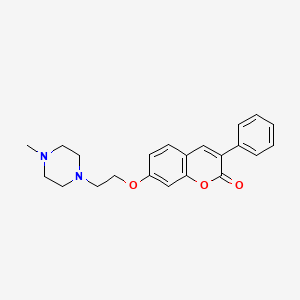

7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by A. P. Kozikowski and his colleagues at Georgetown University. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Antimicrobial Activity

7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one and its derivatives have been studied for their antimicrobial properties. Research by Mandala et al. (2013) synthesized a series of similar compounds, which exhibited significant antibacterial and antifungal activity, comparable to standard treatments. The antimicrobial efficacy was supported by docking studies with oxidoreductase protein organisms (Mandala et al., 2013).

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in ischemic injury. A study by Zuo et al. (2015) found that a similar compound, IMM‐H004, protected against transient global ischemic injury, indicating potential therapeutic uses in cerebral ischemia (Zuo et al., 2015).

Catalytic Applications

This chemical has been utilized in the synthesis of various heterocyclic compounds, highlighting its role in chemical synthesis. Ghashang et al. (2015) utilized a related compound in the synthesis of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, employing silica-bonded propylpiperazine-N-sulfamic acid as a catalyst (Ghashang et al., 2015).

Antitumor Properties

The compound and its derivatives have shown potential in cancer treatment. Cao et al. (2016) synthesized a series of related compounds that demonstrated significant antiproliferative activity against various cancer cell lines, with one compound notably inhibiting tumor growth in HepG2 xenograft models without significant side effects (Cao et al., 2016).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans .

Biochemical Pathways

For instance, Saracatinib, a compound with a similar structure, is known to inhibit tyrosine kinases c-Src and Abl .

Result of Action

Compounds with similar structures have been found to have various effects on cellular processes, such as blocking cell motility, migration, adhesion, invasion, proliferation, differentiation, and survival .

Propriétés

IUPAC Name |

7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-23-9-11-24(12-10-23)13-14-26-19-8-7-18-15-20(17-5-3-2-4-6-17)22(25)27-21(18)16-19/h2-8,15-16H,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGSUIUUYWCLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(oxolan-3-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2859650.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859660.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2859664.png)

![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2859665.png)

![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2859667.png)

![N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2859669.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)

![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)